Leucylphenylalanine

描述

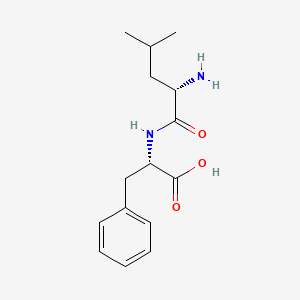

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-10(2)8-12(16)14(18)17-13(15(19)20)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKWRHQBZQICHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952899 | |

| Record name | Leucylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3303-30-8, 3063-05-6, 56217-82-4 | |

| Record name | NSC524454 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89191 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Leucylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Leucyl-phenylalanine chemical structure and properties

An In-depth Technical Guide to Leucyl-phenylalanine

Executive Summary

Leucyl-phenylalanine (Leu-Phe) is a dipeptide composed of the essential amino acids L-leucine and L-phenylalanine linked by a peptide bond. This guide provides a comprehensive technical overview of its chemical structure, stereoisomerism, physicochemical properties, synthesis, and purification. It further delves into its biological activities and applications, particularly within the realms of biochemistry and pharmaceutical development. Detailed, field-proven protocols for its synthesis and analysis are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to work with this dipeptide. The causality behind experimental choices is explained, ensuring a deep understanding of the methodologies. This document is grounded in authoritative scientific literature, with all key claims supported by in-text citations and a complete reference list.

Introduction

Dipeptides, the simplest members of the peptide family, are crucial molecules in numerous biological processes. They can act as signaling molecules, intermediates in protein metabolism, and serve as building blocks for larger polypeptides. Leucyl-phenylalanine, a dipeptide formed from the aliphatic amino acid leucine and the aromatic amino acid phenylalanine, has garnered significant interest due to its unique properties and biological activities. Understanding the fundamental characteristics of Leu-Phe is essential for its application in fields ranging from medicinal chemistry to food science. This guide aims to provide a thorough technical resource for professionals working with or interested in this important biomolecule.

Chemical Structure and Stereochemistry

The chemical identity of Leucyl-phenylalanine is defined by its constituent amino acids and the peptide bond that joins them.

2.1. Molecular Structure

The most common form, L-Leucyl-L-phenylalanine, has a defined stereochemistry. The IUPAC name is (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoic acid.[1] The structure consists of a leucine residue, characterized by its isobutyl side chain, connected via an amide linkage from its carboxyl group to the amino group of a phenylalanine residue, which features a benzyl side chain.

Key Identifiers:

-

PubChem CID (L-Leu-L-Phe): 6992310[1]

2.2. Stereoisomerism

Both leucine and phenylalanine are chiral amino acids (with the exception of the achiral glycine). This chirality gives rise to four possible stereoisomers of Leucyl-phenylalanine:

-

L-Leucyl-L-phenylalanine

-

D-Leucyl-D-phenylalanine

-

L-Leucyl-D-phenylalanine

-

D-Leucyl-L-phenylalanine

The stereochemistry of the constituent amino acids is critical as it dictates the three-dimensional conformation of the dipeptide, which in turn profoundly influences its biological activity and interaction with other chiral molecules such as enzymes and receptors. The L-L isomer is the most common form found in nature.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of L-Leucyl-L-phenylalanine is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source(s) |

| Appearance | Solid | |

| Melting Point | 218-220 °C; 270-275 °C (decomposes) | |

| Solubility | Water: 4 mg/mL (14.37 mM); Ethanol: 1.11 mg/mL (3.99 mM); DMSO: < 1 mg/mL (insoluble or slightly soluble) | [2] |

| pKa (predicted) | pKa1 (carboxyl): ~3.1; pKa2 (amino): ~8.0 | (Predicted values based on constituent amino acids) |

| Isoelectric Point (pI) (predicted) | ~5.55 | (Calculated based on predicted pKa values) |

The solubility data indicates that L-Leucyl-L-phenylalanine has moderate aqueous solubility, which is an important consideration for its use in biological assays and as a potential drug candidate. Its zwitterionic nature at physiological pH, due to the presence of both an acidic carboxyl group and a basic amino group, influences its solubility and interaction with biological membranes.

Synthesis and Purification

The synthesis of Leucyl-phenylalanine is a cornerstone of peptide chemistry, typically achieved through either solid-phase or solution-phase methods. The key to a successful synthesis lies in the strategic use of protecting groups to prevent unwanted side reactions.[4][5]

4.1. Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS), pioneered by Robert Bruce Merrifield, is the most common method for synthesizing peptides due to its efficiency and amenability to automation.[6][7] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[6][8][9]

Workflow for Fmoc-based SPPS of L-Leucyl-L-phenylalanine:

Caption: Workflow for Solid-Phase Peptide Synthesis of Leu-Phe.

Detailed Protocol for Fmoc-SPPS of L-Leucyl-L-phenylalanine:

Materials:

-

Wang resin

-

Fmoc-L-Phe-OH

-

Fmoc-L-Leu-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)[10]

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Wang resin in DMF for 30 minutes.

-

First Amino Acid Coupling (L-Phenylalanine):

-

Pre-activate Fmoc-L-Phe-OH (3 eq) with DIC (3 eq) and HOBt (3 eq) in DMF for 10 minutes.

-

Add the activated amino acid solution to the swollen resin and shake for 2-4 hours.

-

Causality: The use of DIC/HOBt as coupling agents forms a reactive ester with the carboxyl group of Fmoc-L-Phe-OH, facilitating its attachment to the hydroxyl groups of the Wang resin.[11]

-

-

Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove unreacted reagents.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat with a fresh 20% piperidine in DMF solution for 15 minutes.

-

Causality: Piperidine is a base that specifically cleaves the acid-labile Fmoc protecting group from the N-terminus, exposing the free amine for the next coupling step.[12]

-

-

Washing: Wash the resin as in step 3.

-

Second Amino Acid Coupling (L-Leucine):

-

Pre-activate Fmoc-L-Leu-OH (3 eq) with HBTU (3 eq) and DIPEA (6 eq) in DMF for 2 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Causality: HBTU is a highly efficient coupling reagent that rapidly forms an activated ester, while DIPEA acts as a non-nucleophilic base to neutralize the protonated amine and facilitate the reaction.[10][13]

-

-

Washing: Wash the resin as in step 3.

-

Final Fmoc Deprotection: Repeat step 4.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Causality: TFA is a strong acid that cleaves the peptide from the resin and removes any acid-labile side-chain protecting groups. TIS and water act as scavengers to trap reactive carbocations generated during cleavage.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the TFA solution.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

4.2. Purification and Characterization

RP-HPLC Protocol:

-

Column: C18 column (e.g., 5 µm, 4.6 x 250 mm)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 30 minutes.

-

Detection: UV at 220 nm and 254 nm.

Characterization:

-

Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]+: 279.17).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and stereochemistry.

Biological Activity and Applications

Leucyl-phenylalanine and its derivatives have been investigated for a variety of biological activities and applications.

5.1. Taste Receptor Agonism

L-Leu-L-Phe is known to elicit a bitter taste in humans. This property makes it a valuable tool for studying the mechanisms of bitter taste perception. It acts as an agonist for specific G protein-coupled receptors (GPCRs) of the T2R family, which are responsible for detecting bitter compounds.

5.2. Pharmaceutical and Research Applications

-

Drug Development: Dipeptides and their derivatives can serve as building blocks for more complex peptide-based drugs.[14] The physicochemical properties of Leu-Phe can be modulated to improve the pharmacokinetic profiles of therapeutic peptides. For instance, modifying the peptide backbone or side chains can enhance stability against enzymatic degradation.[14] The incorporation of fluorinated phenylalanine can also improve the biophysical and chemical properties of bioactive peptides.[15]

-

Neuroscience Research: Some studies explore the effects of dipeptides on neurotransmitter systems.[14]

-

Metabolic Studies: As a product of protein digestion, Leu-Phe is relevant in studies of protein metabolism and nutrition.[14]

-

Chemotaxis: While not Leu-Phe itself, the related N-formylated tripeptide, N-Formylmethionyl-leucyl-phenylalanine (fMLP), is a potent chemoattractant for neutrophils and other phagocytic cells, acting through formyl peptide receptors (FPRs), which are also GPCRs.[16][17] This highlights the principle that small modifications to a peptide's structure can dramatically alter its biological function.

Signaling Pathway for a Generic GPCR Activation:

Caption: Generalized GPCR signaling cascade initiated by a ligand.

Experimental Protocol: In Vitro GPCR Activation Assay

To quantitatively assess the ability of Leucyl-phenylalanine to activate a specific GPCR (e.g., a bitter taste receptor expressed in a cell line), a luminescence-based reporter assay can be employed. The IGNiTR (In vitro GPCR split NanoLuc ligand Triggered Reporter) assay is a modern, accessible method for this purpose.[18][19][20]

Objective: To determine the potency (EC50) and efficacy of L-Leucyl-L-phenylalanine in activating a target GPCR.

Principle: This assay utilizes split NanoLuciferase technology. The GPCR is fused to one subunit (e.g., LgBiT), and a conformation-specific binder that recognizes the activated state of the GPCR (e.g., a G-protein or a nanobody) is fused to the other subunit (SmBiT). Ligand-induced activation of the GPCR causes the two subunits to come into proximity, reconstituting the active luciferase enzyme and generating a quantifiable light signal.[18][19]

Materials:

-

HEK293T cells transiently transfected to express the target GPCR-LgBiT and SmBiT-G-protein fusion constructs.

-

L-Leucyl-L-phenylalanine stock solution (e.g., 10 mM in water).

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

-

Nano-Glo® Live Cell Reagent (Promega).

-

White, opaque 96-well microplates.

-

Luminometer.

Procedure:

-

Cell Preparation:

-

Culture and transfect HEK293T cells with the appropriate plasmids 24-48 hours before the assay.

-

On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired density (e.g., 2 x 10^5 cells/mL).

-

-

Ligand Preparation:

-

Perform a serial dilution of the L-Leucyl-L-phenylalanine stock solution in assay buffer to create a range of concentrations (e.g., from 1 µM to 10 mM). Include a buffer-only control (no ligand).

-

-

Assay Execution:

-

Add 50 µL of the cell suspension to each well of the 96-well plate.

-

Add 50 µL of the serially diluted L-Leucyl-L-phenylalanine solutions (or control) to the respective wells.

-

Incubate the plate at room temperature for 10-15 minutes to allow for receptor activation.

-

-

Signal Detection:

-

Prepare the Nano-Glo® reagent according to the manufacturer's instructions.

-

Add 25 µL of the reagent to each well.

-

Incubate for 3-5 minutes at room temperature, protected from light.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (no ligand control) from all readings.

-

Plot the luminescence intensity against the logarithm of the L-Leucyl-L-phenylalanine concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration that elicits 50% of the maximal response) and the maximum efficacy.

-

Self-Validation: The inclusion of a known agonist for the target receptor as a positive control is crucial to validate the assay's performance. A non-transfected cell line should be used as a negative control to ensure the signal is specific to the expressed receptor.

Conclusion

Leucyl-phenylalanine is a dipeptide of significant interest due to its defined chemical structure, stereoisomeric properties, and diverse biological activities. This guide has provided a detailed technical overview, from its fundamental physicochemical properties to its synthesis and application in advanced biochemical assays. The provided protocols, grounded in established chemical principles, offer a practical framework for researchers. As the fields of peptidomimetics and peptide-based therapeutics continue to expand, a thorough understanding of foundational molecules like Leucyl-phenylalanine will remain essential for innovation in drug discovery and development.

References

- 1. Leu-phe | C15H22N2O3 | CID 6992310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Leucyl-phenylalanine | 3063-05-6 | MOLNOVA [molnova.com]

- 3. Leucylphenylalanine | C15H22N2O3 | CID 259325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]

- 6. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]

- 7. jpt.com [jpt.com]

- 8. peptide.com [peptide.com]

- 9. bachem.com [bachem.com]

- 10. peptide.com [peptide.com]

- 11. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 12. biosynth.com [biosynth.com]

- 13. file.globalso.com [file.globalso.com]

- 14. chemimpex.com [chemimpex.com]

- 15. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 16. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]

- 17. N-Formyl-L-methionyl-L-leucyl-L-phenylalanine | C21H31N3O5S | CID 443295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of α-L-Aspartyl-L-phenylalanine methyl ester (Aspartame)

This guide provides a comprehensive technical overview of the synthetic pathways for producing α-L-Aspartyl-L-phenylalanine methyl ester, a high-intensity sweetener widely known as Aspartame. Tailored for researchers, scientists, and professionals in drug development and food chemistry, this document delves into the core chemical and enzymatic methodologies, emphasizing the rationale behind procedural choices, and offering actionable protocols.

Introduction: The Molecular Architecture and Significance of Aspartame

Aspartame, with the chemical formula C₁₄H₁₈N₂O₅, is the methyl ester of a dipeptide composed of the natural amino acids L-aspartic acid and L-phenylalanine.[1][2] Its potent sweetness, approximately 200 times that of sucrose, has established it as a ubiquitous low-calorie sweetener in a vast array of food and pharmaceutical products.[1][3] The synthesis of Aspartame is a quintessential example of modern organic and biotechnological chemistry, requiring precise control over stereochemistry and functional group reactivity to yield the desired sweet-tasting α-isomer, while avoiding the bitter β-isomer.[4]

Strategic Overview: Chemical vs. Enzymatic Synthesis

The industrial production of Aspartame is dominated by two primary strategies: traditional chemical synthesis and enzymatic synthesis. The choice between these routes is dictated by factors including cost-effectiveness, yield, purity of the final product, and environmental impact.

Figure 1: High-level comparison of chemical and enzymatic synthesis pathways for Aspartame.

In-depth Guide to Chemical Synthesis

Chemical synthesis routes to Aspartame, while effective, are often multi-step processes that necessitate the use of protecting groups to prevent unwanted side reactions. A common industrial approach involves the formation of an N-protected L-aspartic anhydride, followed by coupling with L-phenylalanine methyl ester.[1][4]

The Rationale and Application of Protecting Groups

To ensure the formation of the correct peptide bond between the α-carboxyl group of L-aspartic acid and the amino group of L-phenylalanine, other reactive functional groups must be temporarily blocked.

-

Amino Group Protection of L-Aspartic Acid: The amino group of L-aspartic acid is typically protected to prevent self-polymerization and to direct the reaction to the desired carboxyl group. The formyl (For) and benzyloxycarbonyl (Z or Cbz) groups are commonly employed.[1][5] The choice of protecting group is critical as it must be stable during the coupling reaction and easily removable under conditions that do not degrade the final product.[6]

-

Carboxyl Group Protection of L-Phenylalanine: The carboxyl group of L-phenylalanine is esterified, usually as a methyl ester, prior to the coupling step.[2] This serves two purposes: it protects the carboxyl group from participating in the reaction and enhances the solubility of the amino acid in organic solvents used during synthesis.

Activation and Coupling: The Heart of the Synthesis

The key step in forming the dipeptide is the activation of the α-carboxyl group of the protected L-aspartic acid. This is commonly achieved by converting the protected aspartic acid into its cyclic anhydride.[1][4] This N-protected aspartic anhydride is then reacted with L-phenylalanine methyl ester.

A significant challenge in this approach is the lack of complete regioselectivity. The L-phenylalanine methyl ester can react with either the α- or β-carboxyl group of the aspartic anhydride, leading to a mixture of the desired α-Aspartame and the bitter-tasting β-Aspartame.[1][4] The ratio of these isomers is typically around 4:1 (α:β), necessitating a subsequent purification step.[1]

Deprotection: Unveiling the Final Product

The final step in the chemical synthesis is the removal of the N-protecting group from the dipeptide intermediate. For an N-formyl group, this is typically achieved by acid hydrolysis.[1][7] If a benzyloxycarbonyl (Z) group is used, it is commonly removed by catalytic hydrogenation.[8]

Figure 2: Detailed workflow of a common chemical synthesis route for Aspartame.

Experimental Protocol: Chemical Synthesis

The following is a representative protocol for the chemical synthesis of Aspartame:

-

Preparation of N-formyl-L-aspartic anhydride: L-aspartic acid is reacted with a mixture of formic acid and acetic anhydride at a controlled temperature (e.g., 45-50°C) to yield N-formyl-L-aspartic anhydride.[9]

-

Preparation of L-phenylalanine methyl ester: L-phenylalanine is esterified by refluxing with methanol in the presence of an acid catalyst, such as hydrogen chloride. The water formed during the reaction is continuously removed to drive the equilibrium towards the product.[9]

-

Coupling Reaction: The N-formyl-L-aspartic anhydride is dissolved in a suitable organic solvent (e.g., toluene, acetic acid) and reacted with the L-phenylalanine methyl ester solution. The temperature is maintained to control the reaction rate and minimize side reactions.[9]

-

Deformylation: The resulting N-formyl-α,β-aspartame mixture is deformylated by treatment with an aqueous acid solution, such as hydrochloric acid, to yield a solution containing α- and β-Aspartame hydrochlorides.[7]

-

Purification and Isolation: The α-Aspartame is selectively crystallized from the mixture, often as its hydrochloride salt. The crystals are then neutralized to obtain the final free amine form of α-Aspartame.[10]

In-depth Guide to Enzymatic Synthesis

The enzymatic synthesis of Aspartame offers significant advantages over chemical methods, primarily in its high stereoselectivity and regioselectivity, which eliminates the formation of the bitter β-isomer.[4] This route typically employs a protease, most commonly thermolysin, to catalyze the peptide bond formation.[3][11]

The Role of Thermolysin: A Molecular Matchmaker

Thermolysin, a heat-stable metalloproteinase from Bacillus thermoproteolyticus, is highly effective in catalyzing the condensation of an N-protected L-aspartic acid with L-phenylalanine methyl ester.[3][12] The enzyme's active site specifically recognizes the L-enantiomers of the substrates and facilitates the formation of the α-peptide bond, thus yielding exclusively the desired α-Aspartame precursor.[11]

Substrate Requirements and Reaction Conditions

For the enzymatic reaction to proceed efficiently, the amino group of L-aspartic acid must be protected, typically with a benzyloxycarbonyl (Z) group.[13] The reaction is generally carried out in a two-phase aqueous-organic solvent system or in an organic solvent with a minimal amount of water.[13] This is because while the enzyme requires some water for its activity, an excess of water would favor the reverse reaction (hydrolysis) of the peptide bond. The product, N-benzyloxycarbonyl-α-L-aspartyl-L-phenylalanine methyl ester (Z-APM), is often insoluble in the aqueous phase, which helps to drive the reaction equilibrium towards synthesis by precipitating out of the solution.[11]

Advantages of the Enzymatic Route

-

High Specificity: Only the desired α-isomer is formed, simplifying purification.[4]

-

Stereoselectivity: The enzyme is selective for the L-enantiomer of phenylalanine methyl ester, allowing the use of a racemic mixture of DL-phenylalanine methyl ester as a starting material. The unreacted D-isomer can be recovered and racemized for reuse.[4]

-

Milder Reaction Conditions: Enzymatic reactions are conducted under milder conditions of temperature and pH compared to many chemical methods, reducing energy consumption and the risk of side reactions.

-

Environmentally Benign: This "green chemistry" approach often reduces the use of harsh chemicals and organic solvents.[12]

Figure 3: Detailed workflow of the thermolysin-catalyzed enzymatic synthesis of Aspartame.

Experimental Protocol: Enzymatic Synthesis

The following is a representative protocol for the enzymatic synthesis of an Aspartame precursor:

-

Substrate Preparation: N-benzyloxycarbonyl-L-aspartic acid (Z-Asp) and L-phenylalanine methyl ester (PheOMe) are dissolved in a suitable organic solvent system, such as a mixture of tert-amyl alcohol and ethyl acetate.[14]

-

Enzymatic Reaction: Immobilized thermolysin is added to the substrate solution. The reaction is carried out in a temperature-controlled reactor (e.g., 40-50°C) with gentle agitation.[13]

-

Product Precipitation and Recovery: The product, Z-α-Aspartame, precipitates from the reaction mixture as it is formed. The reaction is allowed to proceed for a specified time (e.g., several hours to over a day) to achieve a high yield.[8][14] The solid product is then collected by filtration or centrifugation.

-

Deprotection: The recovered Z-α-Aspartame is deprotected by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) in a solvent like methanol to cleave the Z group, yielding α-Aspartame.[8]

-

Final Purification: The final product is purified by recrystallization to obtain high-purity α-Aspartame.

Purification and Characterization of Aspartame

Regardless of the synthetic route, the final product must be purified to meet stringent food and pharmaceutical grade standards.

-

Purification: Common purification techniques include recrystallization, where the crude Aspartame is dissolved in a solvent (e.g., an ethanol-water mixture) and allowed to crystallize slowly to exclude impurities.[2][4] Solid-phase extraction (SPE) with cartridges like Sep-Pak C18 can also be used for sample clean-up from complex matrices.[15]

-

Characterization: The purity and identity of the synthesized Aspartame are confirmed using various analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for quantifying Aspartame and detecting impurities, including the β-isomer and degradation products like diketopiperazine (DKP).[16][17]

-

Spectroscopy: Infrared (IR) and Raman spectroscopy can be used for the characterization of the material.[15]

-

Specific Rotation: The optical rotation of a solution of Aspartame is measured to confirm the correct stereochemistry.[18]

-

Comparative Analysis of Synthesis Routes

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

| Starting Materials | L-Aspartic Acid, L-Phenylalanine | N-Protected L-Aspartic Acid, L-Phenylalanine Methyl Ester |

| Key Reagents | Formic acid, acetic anhydride, acid catalysts | Thermolysin (or other proteases) |

| Stereoselectivity | Lower (produces α and β isomers) | High (produces only α isomer) |

| Reaction Conditions | Harsher (higher temperatures, strong acids) | Milder (physiological pH and temperature ranges) |

| Yield | Can be high, but requires separation of isomers | Often very high (>95%) for the desired isomer[4] |

| Purification | More complex due to isomer separation | Simpler, focused on removing unreacted substrates |

| Environmental Impact | Higher (more use of organic solvents and harsh reagents) | Lower ("Green Chemistry" approach)[12] |

Conclusion and Future Perspectives

Both chemical and enzymatic methods are well-established for the industrial synthesis of Aspartame. While chemical synthesis remains a viable and widely used method, the trend is increasingly towards enzymatic processes due to their superior selectivity, milder reaction conditions, and better environmental profile. Future research in this field is likely to focus on the discovery of more robust and efficient enzymes, the development of novel immobilization techniques to enhance enzyme reusability, and the optimization of reaction conditions in non-conventional media to further improve the economic viability of enzymatic Aspartame production. A novel route combining enzymatic and chemical steps has also been reported, aiming to simplify the process by avoiding complex protection and deprotection stages.[19][20]

References

- 1. Aspartame - Wikipedia [en.wikipedia.org]

- 2. Aspartame - Safe Food Factory [safefoodfactory.com]

- 3. letstalkacademy.com [letstalkacademy.com]

- 4. snowhitechem.com [snowhitechem.com]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. biosynth.com [biosynth.com]

- 7. prepchem.com [prepchem.com]

- 8. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 9. US5334746A - Process for producing α-L-aspartyl-L-phenylalanine methyl ester - Google Patents [patents.google.com]

- 10. EP0221878A2 - Process for the preparation of alpha-L-aspartyl-L-phenylalanine methyl ester - Google Patents [patents.google.com]

- 11. Synthesis of Aspartame by Thermolysin: An X-ray Structural Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of aspartame precursor with an immobilized thermolysin in tert-amyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of aspartame precursor with an immobilized thermolysin in mixed organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analytical Methods for Determination of Non-Nutritive Sweeteners in Foodstuffs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US6335461B1 - Process for purification of aspartame derivative - Google Patents [patents.google.com]

- 17. waters.com [waters.com]

- 18. fao.org [fao.org]

- 19. A novel route for aspartame production by combining enzymatic and chemical reactions for industrial use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

The Biological Functions of Leucyl-phenylalanine Dipeptide: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The dipeptide Leucyl-phenylalanine (Leu-Phe), a product of protein digestion, is emerging as a significant biomolecule with a spectrum of physiological roles. Beyond its basic nutritional function as a source of essential amino acids, Leu-Phe and its derivatives exhibit multifaceted activities, including modulation of endocrine signaling, influence on taste perception, potential as an anti-cancer agent, and immunomodulatory effects. This technical guide provides an in-depth exploration of the known biological functions of Leucyl-phenylalanine, detailing the underlying molecular mechanisms, and presenting established experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering insights into the therapeutic and physiological potential of this dipeptide.

Introduction: The Expanding Role of Dipeptides in Biological Systems

Dipeptides, the simplest form of peptides, have long been recognized as intermediates in protein metabolism. However, a growing body of evidence reveals that these small molecules are not merely metabolic shuttles but possess intrinsic biological activities. They can act as signaling molecules, enzyme substrates, and modulators of cellular processes. Leucyl-phenylalanine (Leu-Phe), composed of the essential amino acids Leucine and Phenylalanine, is a prime example of a dipeptide with diverse and physiologically relevant functions. This guide will delve into the core biological activities of Leu-Phe, providing a scientific framework for its investigation and potential therapeutic application.

Core Biological Functions of Leucyl-phenylalanine

The biological activities of Leucyl-phenylalanine are diverse, spanning metabolic regulation, sensory perception, and cellular proliferation. The following sections detail the key functional areas where Leu-Phe and its related structures have been implicated.

Modulation of Gastrointestinal Hormone Secretion and Appetite Regulation

A significant area of interest for Leu-Phe and its constituent amino acid, L-phenylalanine, is their role in regulating gut hormones, which are pivotal in controlling appetite and glucose homeostasis.

Mechanism of Action: L-phenylalanine has been shown to stimulate the release of key incretin hormones, including glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), from enteroendocrine L-cells.[1][2] This effect is primarily mediated through the activation of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR).[1][2] Activation of the CaSR by L-phenylalanine leads to an increase in intracellular calcium, which triggers the exocytosis of hormone-containing granules.[3] Concurrently, L-phenylalanine has been observed to reduce the levels of the orexigenic hormone ghrelin.[1] The collective effect of these hormonal changes is a reduction in food intake and an improvement in glucose tolerance.[1]

While much of the research has focused on L-phenylalanine, the transport of dipeptides like Leu-Phe across the intestinal epithelium via transporters such as PepT1 can also lead to membrane depolarization, another trigger for hormone secretion.[3]

Experimental Protocol: In Vitro GLP-1 Secretion Assay

This protocol describes a method to assess the effect of Leucyl-phenylalanine on GLP-1 secretion from the murine enteroendocrine STC-1 cell line.

Materials:

-

STC-1 cells

-

DMEM (Dulbecco's Modified Eagle Medium) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

DPBS (Dulbecco's Phosphate-Buffered Saline)

-

Leucyl-phenylalanine dipeptide (Leu-Phe)

-

GLP-1 (active) ELISA kit

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

Procedure:

-

Cell Culture: Culture STC-1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed STC-1 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere and grow to 80-90% confluency.

-

Starvation: Prior to the experiment, gently wash the cells twice with DPBS and then incubate in serum-free DMEM for 2 hours.

-

Stimulation: Prepare different concentrations of Leu-Phe in serum-free DMEM. Aspirate the starvation medium and add the Leu-Phe solutions to the respective wells. Include a vehicle control (serum-free DMEM alone). Incubate for 2 hours at 37°C.

-

Supernatant Collection: After incubation, carefully collect the supernatant from each well. To prevent GLP-1 degradation, add a DPP-4 inhibitor to the collected supernatant. Centrifuge the supernatant to remove any detached cells and store at -80°C until analysis.

-

Cell Lysis and Protein Quantification: Wash the remaining cells in each well with DPBS and then lyse the cells using a suitable lysis buffer. Determine the total protein concentration in each well using a protein assay kit.

-

GLP-1 Measurement: Quantify the concentration of active GLP-1 in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Normalize the measured GLP-1 concentrations to the total protein content of the corresponding well. Express the results as pg of GLP-1 released per mg of total protein.

Interaction with Bitter Taste Receptors

The sensation of bitterness is a crucial defense mechanism against the ingestion of potentially toxic substances. This taste modality is mediated by a family of G-protein coupled receptors known as TAS2Rs.

Mechanism of Action: Dipeptides containing hydrophobic amino acids, such as L-phenylalanine and L-leucine, are often perceived as bitter.[4][5] Studies have shown that these dipeptides can directly activate specific human bitter taste receptors. For instance, dipeptides containing L-phenylalanine have been found to activate TAS2R1 and TAS2R39.[4][6] The activation of these receptors on taste bud cells initiates a signaling cascade that ultimately leads to the perception of a bitter taste.

Experimental Protocol: Calcium Mobilization Assay for TAS2R Activation

This protocol outlines a method to screen for the activation of specific bitter taste receptors by Leucyl-phenylalanine using a cell-based calcium mobilization assay.

Materials:

-

HEK293T cells stably expressing a specific TAS2R (e.g., TAS2R1 or TAS2R39) and a promiscuous G-protein (e.g., Gα16/gust44).

-

DMEM with high glucose, FBS, Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Leucyl-phenylalanine dipeptide.

-

A known agonist for the expressed TAS2R (positive control).

-

A fluorescence plate reader with an injection system.

Procedure:

-

Cell Culture and Plating: Culture the engineered HEK293T cells in the appropriate medium. Seed the cells into a black, clear-bottom 96-well plate and grow to confluency.

-

Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in the assay buffer. Aspirate the culture medium from the cells and add the dye-loading solution. Incubate for 1 hour at 37°C in the dark.

-

Washing: After incubation, gently wash the cells twice with the assay buffer to remove excess dye.

-

Compound Preparation: Prepare serial dilutions of Leucyl-phenylalanine and the positive control agonist in the assay buffer.

-

Fluorescence Measurement: Place the 96-well plate in the fluorescence plate reader. Set the excitation and emission wavelengths appropriate for Fluo-4 (e.g., 485 nm and 525 nm, respectively).

-

Compound Injection and Data Acquisition: Program the plate reader to inject the compound solutions into the wells and immediately begin recording the fluorescence intensity over time (typically for 60-90 seconds).

-

Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. Normalize the response to the maximum response of the positive control. Dose-response curves can be generated to determine the EC50 value.

Potential Anti-Cancer Activity

Recent research has highlighted the potential of phenylalanine dipeptide derivatives as anti-cancer agents, particularly in the context of prostate cancer.

Mechanism of Action: A novel derivative of a phenylalanine dipeptide, designated HXL131, has been shown to inhibit the growth and metastasis of prostate cancer cells.[7][8][9] This compound was found to induce apoptosis and cause cell cycle arrest at the G2/M phase.[7][8] Mechanistic studies revealed that HXL131 directly binds to and targets Dual Specificity Phosphatase 1 (DUSP1) and Tumor Necrosis Factor Superfamily Member 9 (TNFSF9).[7][8] Another L-phenylalanine dipeptide derivative, compound 7c, also demonstrated potent anti-tumor activity against prostate cancer cells by inducing apoptosis and targeting TNFSF9, thereby regulating inflammatory and apoptotic signaling pathways.[10]

Experimental Protocol: Cell Proliferation (MTS) Assay

This protocol details a method to evaluate the effect of Leucyl-phenylalanine or its derivatives on the proliferation of cancer cell lines.

Materials:

-

Prostate cancer cell line (e.g., PC-3).

-

RPMI-1640 medium, FBS, Penicillin-Streptomycin.

-

Leucyl-phenylalanine or its derivative.

-

MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).

-

Phenazine methosulfate (PMS).

-

96-well plates.

-

A microplate reader.

Procedure:

-

Cell Seeding: Seed PC-3 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound (Leucyl-phenylalanine or its derivative) in the culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTS Assay: Prepare the MTS/PMS solution according to the manufacturer's instructions. Add 20 µL of the MTS/PMS solution to each well.

-

Incubation and Measurement: Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.

Immunomodulatory and Anti-Inflammatory Effects

Peptides containing leucine and phenylalanine residues have been shown to possess immunomodulatory and anti-inflammatory properties.

Mechanism of Action: While the direct immunomodulatory role of the simple Leu-Phe dipeptide is still under investigation, larger synthetic peptides rich in leucine and lysine with phenylalanine residues have demonstrated significant anti-inflammatory and antimicrobial activities.[3][11] For example, a Leu/Lys-rich peptide with Phe-peptoid residues was shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[3][11] Furthermore, the tripeptide Phe-Leu-Val, derived from soy, has been found to reduce the TNFα-induced inflammatory response and insulin resistance in adipocytes by inhibiting the JNK and IKK signaling pathways.[12] A walnut-derived peptide, Leucine-Proline-Phenylalanine, also exhibited anti-inflammatory effects in RAW264.7 cells by down-regulating the expression of inflammatory mediators like iNOS and COX-2.[13]

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

This protocol describes a method to assess the anti-inflammatory potential of Leucyl-phenylalanine by measuring its effect on NO production in LPS-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 macrophage cell line.

-

DMEM, FBS, Penicillin-Streptomycin.

-

Leucyl-phenylalanine.

-

Lipopolysaccharide (LPS).

-

Griess Reagent System.

-

96-well plates.

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of Leucyl-phenylalanine for 1 hour.

-

Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control wells (cells alone, cells with LPS alone, cells with Leu-Phe alone).

-

Griess Assay: After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Sulfanilamide solution (from the Griess Reagent System) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of NED solution (from the Griess Reagent System) and incubate for another 5-10 minutes at room temperature, protected from light.

-

Measurement: Measure the absorbance at 540 nm within 30 minutes.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The inhibition of NO production is calculated relative to the LPS-stimulated control.

Synthesis and Metabolism of Leucyl-phenylalanine

Synthesis: The chemical synthesis of Leucyl-phenylalanine can be achieved through standard peptide synthesis protocols, including both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[1][14][15][16][17] These methods typically involve the use of protecting groups for the amino and carboxyl termini of the constituent amino acids to ensure specific peptide bond formation.

Metabolism and Pharmacokinetics: Following oral ingestion, dipeptides like Leucyl-phenylalanine are primarily absorbed in the small intestine via the peptide transporter 1 (PepT1). Once inside the enterocytes, they can be hydrolyzed into their constituent amino acids, leucine and phenylalanine, by cytosolic peptidases. These amino acids are then released into the portal circulation. A portion of the dipeptide may also be transported intact into the bloodstream. The pharmacokinetic profile of orally administered dipeptides can be influenced by their susceptibility to hydrolysis in the gastrointestinal tract and by the efficiency of their transport.[18]

Visualization of Key Signaling Pathways

To provide a clearer understanding of the molecular mechanisms discussed, the following diagrams illustrate the key signaling pathways involving Leucyl-phenylalanine and its related molecules.

Caption: L-Phenylalanine-mediated gut hormone release via the CaSR.

References

- 1. benchchem.com [benchchem.com]

- 2. A new approach for quantitative analysis of L-phenylalanine using a novel semi-sandwich immunometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Amino acids and peptides activate at least five members of the human bitter taste receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bitter peptides activate hTAS2Rs, the human bitter receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A novel L-phenylalanine dipeptide inhibits prostate cancer cell proliferation by targeting TNFSF9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial and anti-inflammatory activities of a Leu/Lys-rich antimicrobial peptide with Phe-peptoid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Soy Peptide Phe-Leu-Val Reduces TNFα-Induced Inflammatory Response and Insulin Resistance in Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 15. dokumen.pub [dokumen.pub]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of Leucylphenylalanine

An In-depth Technical Guide to the Discovery and History of Leucylphenylalanine

Abstract

This technical guide provides a comprehensive overview of the dipeptide this compound (Leu-Phe), from its conceptual origins in the foundational era of peptide chemistry to its modern-day significance as a structural motif in immunology and a tool in biochemical research. We delve into the historical development of synthetic methodologies, including classical solution-phase, solid-phase, and enzymatic approaches, providing detailed protocols and the scientific rationale behind them. The guide further explores the physicochemical properties and spectroscopic characterization of Leu-Phe. A significant focus is placed on its biological relevance, primarily through its role as a core component of the potent bacterial chemoattractant N-formyl-methionyl-leucyl-phenylalanine (fMLP), a key molecule in innate immunity. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this fundamental dipeptide.

Introduction: The Genesis of a Dipeptide

The story of this compound is intrinsically woven into the broader history of peptide science. Peptides, short chains of amino acids linked by peptide bonds, are fundamental to life, acting as hormones, neurotransmitters, and signaling molecules.[1] The journey to understanding and synthesizing these molecules began in the early 20th century with the pioneering work of Emil Fischer. In 1901, Fischer and Fourneau reported the synthesis of the first dipeptide, glycylglycine, and in 1902, Fischer introduced the term "peptide" to describe these compounds.[2][3]

While a singular "discovery" paper for this compound is absent from the historical record, its existence was an inevitable consequence of Fischer's foundational work. Once the principles of the peptide bond and methods for its formation were established, the synthesis of specific dipeptides like Leu-Phe became a matter of applying established techniques to new combinations of amino acids. The true significance of the Leu-Phe moiety would become profoundly clear decades later with the discovery of its central role in one of the most potent known leukocyte chemoattractants, N-formyl-methionyl-leucyl-phenylalanine (fMLP).[4] This guide will trace the scientific advancements that made the synthesis of Leu-Phe possible and explore the discoveries that cemented its importance in modern science.

The Art of the Peptide Bond: Synthetic Methodologies

The creation of a peptide bond between two different amino acids, such as leucine and phenylalanine, is a non-trivial chemical challenge. It requires the selective formation of an amide linkage between the carboxyl group of one amino acid and the amino group of the other, while preventing unwanted side reactions, such as self-polymerization. This necessitated the development of protecting group chemistry, a cornerstone of peptide synthesis.[3][5]

Classical Solution-Phase Peptide Synthesis (LPPS)

The earliest methods for peptide synthesis were conducted entirely in solution.[6] This approach, while foundational, is often laborious, requiring purification of the intermediate product after each amino acid addition. A landmark development in LPPS was the introduction of the carbobenzoxy (Cbz) group by Bergmann and Zervas in 1932, the first reversible Nα-protecting group for peptide synthesis.[3]

Explanatory Note on Causality: The Cbz group was revolutionary because it could be selectively removed by catalytic hydrogenation, a mild condition that did not cleave the newly formed peptide bond. This orthogonality—the ability to remove one protecting group without affecting another—is a central principle in complex organic synthesis.

Protocol 2.1: Representative Solution-Phase Synthesis of L-Leucyl-L-phenylalanine

-

Protection of L-Leucine: The amino group of L-Leucine is protected with a suitable group, such as tert-butyloxycarbonyl (Boc). This prevents it from reacting during the subsequent coupling step.

-

Activation of the Protected L-Leucine: The carboxyl group of Boc-L-Leucine is activated to make it more electrophilic. A common method is conversion to an active ester or using a carbodiimide coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC).

-

Protection of L-Phenylalanine: The carboxyl group of L-Phenylalanine is protected, typically as a methyl or benzyl ester, to prevent it from reacting.

-

Coupling Reaction: The activated Boc-L-Leucine is reacted with the L-Phenylalanine methyl ester. The free amino group of phenylalanine attacks the activated carboxyl group of leucine, forming the protected dipeptide, Boc-Leu-Phe-OMe.

-

Purification: The protected dipeptide is purified from byproducts and unreacted starting materials, often by crystallization or chromatography.

-

Deprotection: The Boc and methyl ester protecting groups are removed in separate, orthogonal steps to yield the final L-Leucyl-L-phenylalanine dipeptide. The Boc group is removed with a mild acid like trifluoroacetic acid (TFA), while the methyl ester can be removed by saponification (hydrolysis with a base).[5]

The Merrifield Revolution: Solid-Phase Peptide Synthesis (SPPS)

In 1963, R. Bruce Merrifield published a groundbreaking paper that would revolutionize peptide synthesis and ultimately earn him the Nobel Prize.[6][7] His innovation, Solid-Phase Peptide Synthesis (SPPS), involves anchoring the C-terminal amino acid to an insoluble polymer resin. The peptide chain is then assembled in a stepwise manner on this solid support.[1][8]

Explanatory Note on Causality: The genius of SPPS lies in its simplification of the purification process. Because the growing peptide chain is attached to a solid bead, unreacted reagents and byproducts can be simply washed away after each step. This allows for the use of large excesses of reagents to drive reactions to completion, dramatically increasing efficiency and enabling automation.[7][8]

Protocol 2.2: Fmoc-Based Solid-Phase Synthesis of L-Leucyl-L-phenylalanine

-

Resin Preparation: A Wang resin, pre-loaded with the first amino acid (Fmoc-L-Phenylalanine), is placed in a reaction vessel. The Wang resin is an acid-sensitive resin that allows for cleavage of the final peptide from the support under mild acidic conditions.[8]

-

Fmoc Deprotection: The resin is treated with a solution of 20% piperidine in a solvent like dimethylformamide (DMF) to remove the fluorenylmethoxycarbonyl (Fmoc) protecting group from the phenylalanine, exposing its free amino group. The resin is then thoroughly washed.

-

Amino Acid Activation & Coupling: The next amino acid, Fmoc-L-Leucine, is pre-activated in solution using a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIEA). This activated solution is added to the resin. The activated carboxyl group of leucine couples with the free amino group of phenylalanine on the resin. The reaction is allowed to proceed for 1-2 hours.

-

Washing: The resin is extensively washed with DMF and other solvents to remove all excess reagents and byproducts.

-

Final Deprotection: The Fmoc group is removed from the N-terminal leucine using 20% piperidine in DMF as described in step 2.

-

Cleavage and Final Deprotection: The dipeptide is cleaved from the resin support using a "cleavage cocktail," typically containing a strong acid like trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane) to protect sensitive side chains (though not strictly necessary for Leu or Phe). This step also removes any remaining side-chain protecting groups.

-

Product Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail with cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Workflow for Solid-Phase Peptide Synthesis of Leu-Phe.

Enzymatic Synthesis

A greener alternative to chemical synthesis is the use of enzymes, particularly proteases, to catalyze peptide bond formation. This approach can occur via two main mechanisms: simple condensation (the reversal of proteolysis) or transpeptidation.[9] The earliest work in this area dates back to the 1930s with Bergmann and associates using enzymes like papain.[9]

Explanatory Note on Causality: Enzymatic synthesis offers the major advantage of stereospecificity, eliminating the need for racemization-suppressing agents. Furthermore, it often circumvents the need for extensive protecting group strategies, reducing waste and simplifying purification.[10] The challenge lies in optimizing reaction conditions (e.g., pH, solvent) to favor synthesis over the enzyme's natural hydrolytic activity.[9]

Physicochemical and Spectroscopic Characterization

Once synthesized, the identity and purity of this compound must be rigorously confirmed. This is achieved through a combination of physicochemical measurements and spectroscopic analysis.

Caption: Chemical Structure of L-Leucyl-L-phenylalanine.

Table 1: Physicochemical Properties of L-Leucyl-L-phenylalanine

| Property | Value | Source |

| Chemical Formula | C₁₅H₂₂N₂O₃ | [11][12] |

| Molecular Weight | 278.35 g/mol | [12] |

| Appearance | Solid | [12] |

| Melting Point | 218-220 °C | [12] |

| InChI Key | KFKWRHQBZQICHA-UHFFFAOYSA-N | [12] |

| CAS Number | 3063-05-6 | [12] |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight and sequence of peptides. Electrospray ionization (ESI) is commonly used to ionize the peptide, and a mass analyzer determines its mass-to-charge ratio (m/z). For Leu-Phe, the expected [M+H]⁺ ion would be at m/z 279.17.[11] Tandem mass spectrometry (MS/MS) involves isolating this parent ion, fragmenting it, and analyzing the resulting daughter ions. The fragmentation pattern, primarily at the peptide bonds, allows for sequence confirmation.

Table 2: Key MS/MS Fragmentation Data for [M+H]⁺ of L-Leucyl-L-phenylalanine

| Precursor m/z | Fragment Ion m/z | Identity | Description |

| 279.1703 | 166.09 | y₁ | Phenylalanine residue |

| 279.1703 | 120.08 | immonium ion | Phenylalanine immonium ion |

| 279.1703 | 86.09 | immonium ion | Leucine immonium ion |

Data sourced from public repositories like PubChem and Fiehn Lab.[11][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule.

-

¹H NMR: Would show distinct signals for the protons on the alpha-carbons of both residues, the amide proton, and the unique side-chain protons of leucine (isobutyl group) and phenylalanine (benzyl group). The aromatic protons of the phenylalanine ring would appear in the 7.3-7.4 ppm region.[14][15]

-

¹³C NMR: Would confirm the presence of the correct number of carbon atoms and show characteristic shifts for the carbonyl carbons of the peptide bond and the C-terminus, as well as the aromatic carbons of the phenyl ring.

Biological Significance and Modern Applications

While Leu-Phe is a simple dipeptide, its structural motif is central to a molecule of profound biological importance.

The fMLP Connection: A Potent Immunological Signal

In the 1970s and 80s, researchers investigating how white blood cells are drawn to sites of infection discovered that bacteria like Escherichia coli release potent chemoattractant factors.[4] Through purification and analysis using techniques like gas chromatography-mass spectrometry, the major active compound was identified as N-formyl-methionyl-leucyl-phenylalanine (fMLP or fMLF).[16][17]

Bacteria initiate protein synthesis with N-formylmethionine, whereas eukaryotes do not (except in mitochondria).[4] This makes N-formylated peptides like fMLP a distinct "find-me" signal, indicating either a bacterial presence or cellular damage.[4] Phagocytic leukocytes, such as neutrophils, have specific G protein-coupled receptors on their surface called Formyl Peptide Receptors (FPRs) that bind fMLP with high affinity.[18][19] The Leu-Phe dipeptide sequence is a critical part of the structure that is recognized by these receptors.

Binding of fMLP to its receptor triggers a signaling cascade that leads to:

-

Chemotaxis: Directed cell movement towards the source of the fMLP.

-

Superoxide Generation: Production of reactive oxygen species (ROS) to kill pathogens.[20]

-

Degranulation: Release of antimicrobial enzymes from intracellular granules.[20]

Caption: Simplified fMLP Signaling Pathway in Neutrophils.

Applications in Drug Development and Research

-

Biochemical Research: As a simple dipeptide, L-Leucyl-L-phenylalanine is used in biochemical and metabolomics research as a standard compound. It is often studied as an incomplete breakdown product of protein catabolism.[12]

-

Drug Development Building Block: The dipeptide and its derivatives serve as building blocks in the synthesis of more complex peptide-based drugs.[21] Understanding the structure-activity relationship of the Leu-Phe motif in fMLP has driven research into synthetic analogues as potential modulators of the immune response.[22]

-

Modified Peptides: The phenylalanine residue is a common target for modification to enhance the properties of peptide drugs. For instance, the incorporation of fluorinated phenylalanines can increase metabolic stability and alter binding affinity, a strategy highly relevant to drug development professionals.[23][24]

Conclusion

This compound stands as a testament to the evolution of peptide science. Conceived in the era of foundational chemistry, its synthesis was made routine by transformative technologies like SPPS. While a structurally simple molecule, it holds a position of great significance as a key recognition element in the innate immune system's surveillance for bacterial invaders. From a laboratory curiosity to a cornerstone of immunology and a tool for modern drug discovery, the journey of this compound encapsulates over a century of progress in understanding the chemical language of life.

References

- 1. peptidesuk.com [peptidesuk.com]

- 2. ias.ac.in [ias.ac.in]

- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]

- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. academic.oup.com [academic.oup.com]

- 8. peptide.com [peptide.com]

- 9. Enzymatic Peptide Synthesis | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C15H22N2O3 | CID 259325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. L -Leucyl- L -phenylalanine, 3063-05-6, High-Purity, SMB00982, Sigma-Aldrich [sigmaaldrich.com]

- 13. Leu-phe | C15H22N2O3 | CID 6992310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. L-Phenylalanine(63-91-2) 1H NMR [m.chemicalbook.com]

- 15. hmdb.ca [hmdb.ca]

- 16. researchgate.net [researchgate.net]

- 17. Purification and identification of formyl-methionyl-leucyl-phenylalanine as the major peptide neutrophil chemotactic factor produced by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. N-Formyl-L-methionyl-L-leucyl-L-phenylalanine | C21H31N3O5S | CID 443295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemimpex.com [chemimpex.com]

- 22. Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Sources and Occurrence of Leucylphenylalanine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the dipeptide Leucylphenylalanine (Leu-Phe), exploring its natural origins, mechanisms of formation, and methods for its identification and quantification. This document is intended to serve as a technical resource for professionals in research, and drug development, offering insights into the significance of this bioactive peptide.

Introduction: The Significance of this compound

This compound (Leu-Phe) is a dipeptide composed of the essential amino acids Leucine and Phenylalanine. Beyond its basic role as a protein constituent, this compound has garnered scientific interest for its potential bioactive properties, including Angiotensin-Converting Enzyme (ACE) inhibitory and Dipeptidyl Peptidase IV (DPP-IV) inhibitory activities. These properties suggest its potential role in the regulation of blood pressure and glucose metabolism, making it a molecule of interest for the development of functional foods and pharmaceuticals. Understanding its natural sources and the processes by which it is formed is crucial for harnessing its potential applications.

Natural Occurrence and Key Sources

This compound is primarily found in protein-rich foods that have undergone proteolysis, either through natural fermentation processes or enzymatic hydrolysis. The primary precursors for this compound are proteins rich in Leucine and Phenylalanine residues, with milk proteins, particularly casein, being a significant source.

Fermented Dairy Products: A Primary Reservoir

Fermented dairy products, such as aged cheeses and certain types of yogurt, represent a key natural source of this compound. During the ripening of cheese, complex biochemical changes occur, including the breakdown of casein by microbial and native milk proteases. This proteolysis releases a diverse array of peptides, including the dipeptide this compound.

Table 1: Potential Natural Sources of this compound

| Food Category | Specific Examples | Rationale for Occurrence |

| Fermented Dairy | Aged Cheeses (e.g., Cheddar, Gouda), Yogurt, Kefir | Extensive proteolysis of casein by starter cultures and ripening enzymes releases numerous peptides, including this compound. |

| Fermented Meats | Cured Sausages, Dry-cured Hams | Proteolytic enzymes from endogenous and microbial sources break down muscle proteins during aging, potentially releasing this compound. |

| Fermented Plant-Based Products | Tempeh, Miso, Soy Sauce | Fermentation of soy and other plant proteins by molds and bacteria can lead to the liberation of various peptides. |

| Bacterial Metabolism | Escherichia coli and other bacteria | Bacteria can produce and release peptides as part of their metabolic processes. A modified tripeptide, N-formylmethionyl-leucyl-phenylalanine (fMLP), is a well-known bacterial product.[1] |

It is important to note that while the constituent amino acids are ubiquitous in protein-containing foods, the presence and concentration of the specific dipeptide this compound are highly dependent on the processing and fermentation conditions.

Mechanisms of Formation: The Enzymatic Liberation of this compound

The formation of this compound in natural sources is a direct result of the enzymatic hydrolysis of proteins. This process involves the cleavage of peptide bonds within the protein structure by proteases.

The Role of Proteases in Dairy Fermentation

In the context of fermented dairy products, a consortium of enzymes contributes to the liberation of this compound from casein. These include:

-

Native Milk Proteases: Plasmin, a naturally occurring protease in milk, can initiate the breakdown of casein.

-

Coagulants: Enzymes used in cheese making, such as chymosin, play a significant role in the initial stages of casein hydrolysis.

-

Microbial Proteases: Lactic acid bacteria (LAB) used as starter cultures, as well as non-starter lactic acid bacteria (NSLAB), possess a complex proteolytic system that is crucial for the release of small peptides and amino acids during ripening.[2] These bacterial proteases have varying specificities and can cleave casein at different sites, leading to the formation of a diverse peptidome that may include this compound.

Biosynthetic Pathway from Bovine Beta-Casein

This compound is a known fragment of bovine beta-casein. The specific enzymatic cleavage of the peptide bond between Phenylalanine and a preceding amino acid, and Leucine and a succeeding amino acid within the beta-casein sequence would result in the release of this dipeptide. The BIOPEP-UWM database of bioactive peptides confirms that Leucyl-Phenylalanine is a fragment of bovine beta-casein with demonstrated ACE inhibitory and dipeptidyl peptidase IV inhibitory activities.

Below is a conceptual diagram illustrating the enzymatic release of this compound from a protein precursor.

Caption: Enzymatic release of this compound from a protein.

Methodologies for Identification and Quantification

The identification and quantification of this compound in complex food matrices require advanced analytical techniques. Peptidomics, the large-scale study of peptides, provides the necessary tools for this purpose.

Experimental Protocol: Extraction and Identification of this compound from Aged Cheese

This protocol outlines a general workflow for the extraction and identification of this compound from a sample of aged cheese.

Step 1: Sample Preparation and Peptide Extraction

-

Homogenization: A known weight of the cheese sample is homogenized in a suitable extraction buffer (e.g., a mixture of water and an organic solvent like acetonitrile) to precipitate larger proteins and extract smaller peptides.

-

Centrifugation: The homogenate is centrifuged at high speed to separate the solid protein pellet from the supernatant containing the peptide fraction.

-

Ultrafiltration: The supernatant is then subjected to ultrafiltration using membranes with a specific molecular weight cut-off (e.g., 3 kDa) to further separate the low-molecular-weight peptides from any remaining larger molecules.

-

Solid-Phase Extraction (SPE): The peptide-rich filtrate may be further purified and concentrated using SPE cartridges to remove interfering substances such as salts and lipids.

Step 2: Chromatographic Separation

-

High-Performance Liquid Chromatography (HPLC): The extracted peptide sample is injected into an HPLC system equipped with a reversed-phase column (e.g., C18).

-

Gradient Elution: A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (e.g., formic acid) is used to separate the peptides based on their hydrophobicity. This compound, being composed of two hydrophobic amino acids, will elute at a specific retention time under defined chromatographic conditions.

Step 3: Mass Spectrometric Identification and Quantification

-

Mass Spectrometry (MS): The eluent from the HPLC is introduced into a mass spectrometer. The instrument will measure the mass-to-charge ratio (m/z) of the eluting peptides. The theoretical monoisotopic mass of this compound is approximately 278.16 g/mol .

-

Tandem Mass Spectrometry (MS/MS): To confirm the identity of the peptide, tandem mass spectrometry is employed. The ion corresponding to the mass of this compound is selected and fragmented. The resulting fragment ions will be characteristic of the peptide's amino acid sequence and can be matched against a database or a synthetic standard for unambiguous identification.

-

Quantification: For quantitative analysis, a known amount of a stable isotope-labeled this compound internal standard can be added to the sample at the beginning of the extraction process. The ratio of the signal intensity of the native this compound to the internal standard allows for accurate quantification.

The following diagram illustrates the analytical workflow for the identification of this compound.

Caption: Analytical workflow for this compound identification.

Future Perspectives and Research Directions

While the presence of this compound in fermented foods is strongly suggested by the extensive proteolysis that occurs, further research is needed to:

-

Quantify Concentrations: Accurately measure the concentration of this compound in a wide variety of fermented and non-fermented foods.

-

Elucidate Specific Enzymatic Pathways: Identify the specific microbial proteases and their cleavage sites that are responsible for the efficient release of this compound from different protein sources.

-

Investigate Bioavailability and Bioactivity: Conduct in vivo studies to determine the bioavailability of naturally occurring this compound and to confirm its purported health benefits in physiological systems.

-

Optimize Production: Explore methods to enrich the content of this compound in fermented foods through the selection of specific starter cultures and the optimization of fermentation conditions.

Conclusion

This compound is a bioactive dipeptide with potential health-promoting properties. Its natural occurrence is intrinsically linked to the proteolytic breakdown of proteins, with fermented dairy products representing a promising source. The continued application of advanced analytical techniques in food peptidomics will be instrumental in fully characterizing the presence and significance of this compound in the human diet and in unlocking its potential for applications in functional foods and pharmaceuticals.

References

The Role of Leucylphenylalanine in Cellular Metabolism: A Technical Guide for Researchers

Abstract

Leucylphenylalanine (Leu-Phe) is a dipeptide composed of the essential amino acids Leucine and Phenylalanine. While often viewed as an intermediate product of protein catabolism, emerging research points towards a more nuanced role for Leu-Phe and related dipeptides in cellular processes, extending beyond simple nutritional provision. This technical guide provides an in-depth exploration of the current understanding of this compound's journey through the cell, from its generation and transport to its ultimate metabolic fate and specific biological effects, particularly in the context of cancer metabolism. This document is intended for researchers, scientists, and drug development professionals seeking to understand the synthesis, degradation, and cellular impact of this dipeptide, as well as the experimental methodologies required for its study.

Part 1: The Metabolic Lifecycle of this compound

Generation of this compound: More Than Just a Breakdown Product

The primary and most well-understood source of intracellular this compound is the degradation of endogenous and dietary proteins. Within the cellular environment, proteasomes and lysosomes break down proteins into smaller peptides, including dipeptides like Leu-Phe. These dipeptides can then be further hydrolyzed into their constituent amino acids or, in some cases, utilized directly. In plants, dipeptides are recognized as important molecules for nitrogen storage and transport.[1]